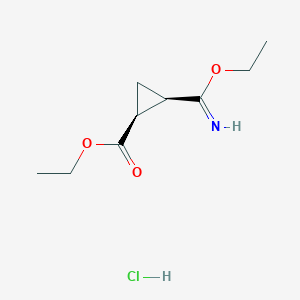

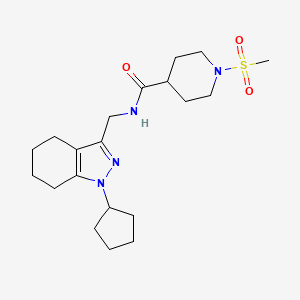

![molecular formula C13H15N3OS B2562493 2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-97-5](/img/structure/B2562493.png)

2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Molecular Structure Analysis

The molecular structure of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and offers potential in various fields of scientific research. Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” involve the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines .Aplicaciones Científicas De Investigación

Synthesis and Ligand Development

A study by Branowska et al. (2003) describes the synthesis of annulated 2,2'-bipyridine ligands with alkylsulfanyl and alkylsulfonyl substituents, showcasing a methodology that could be applicable for synthesizing derivatives of "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one". These compounds are synthesized via [4+2]cycloaddition/retro cycloaddition reactions, indicating the potential for such compounds to serve as versatile ligands in coordination chemistry or as intermediates in organic synthesis (Branowska & Kielak, 2003).

Heterocyclic Chemistry

The work by Heravi et al. (2000) on the regioselective cyclization of 3-allylsulfanyl-6-methyl-2H-[1,2,4-]triazin-5-one underlines the potential for "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" to be involved in unique chemical transformations. This research highlights the compound's utility in the synthesis of novel heterocyclic compounds, which could have implications in the development of pharmaceuticals or agrochemicals (Heravi, Nooshabadi, & Aghapoor, 2000).

Intramolecular Cycloaddition

Branowska's (2004) study on the use of intramolecular cycloaddition/retro cycloaddition reactions for synthesizing unsymmetrical 2,2′-bipyridine analogues presents a significant application in creating complex heterocyclic structures. This could suggest the potential for "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" to be used in synthesizing bipyridine analogues with diverse applications ranging from catalysis to material science (Branowska, 2004).

Functionalized Bi- and Terpyridines

Kozhevnikov et al. (2003) describe a versatile strategy for synthesizing functionalized bi- and terpyridines via their 1,2,4-triazine analogues. This research implies that compounds like "2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one" could serve as precursors in the synthesis of complex polyaromatic systems with potential applications in electronic materials and coordination chemistry (Kozhevnikov et al., 2003).

Direcciones Futuras

The future directions for “2-Cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one” could involve further exploration of its potential in drug discovery, materials science, and catalysis. Additionally, the development of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives could lead to the discovery of new selective anticancer agents .

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-6-7-11-14-12(15-13(17)16(11)8-9)18-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJUEUXCFNANCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=NC2=O)SC3CCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclohexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2562413.png)

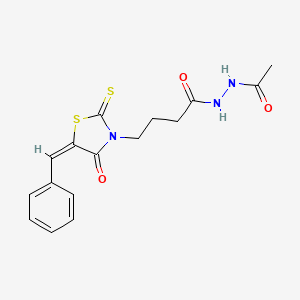

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)

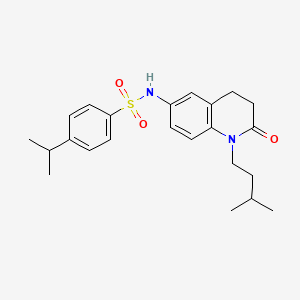

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

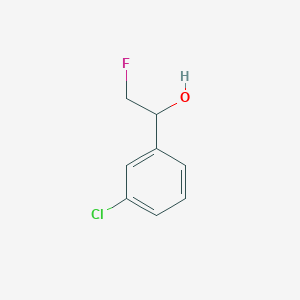

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)